

Synthesis of tricyclic benzodiazepines using N-nitrosoamidines as intermediates

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Compound of Interest

2-Methyl-1,4,5,6-

Compound Name: tetrahydroimidazo[4,5-d]
[1]benzazepine

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Application Notes & Protocols: A-548

Topic: Synthesis of Tricyclic Benzodiazepines using N-Nitrosoamidines as Intermediates

Introduction: Strategic Importance of Tricyclic Benzodiazepines and the N-Nitrosoamidine Route

Tricyclic benzodiazepines represent a class of "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents.^[1] Their rigid, three-dimensional architecture allows for precise interaction with a variety of biological targets, leading to applications in oncology, central nervous system (CNS) disorders, and anti-infective research.^{[2][3]} Notably, pyrrolo[2,1-c]^{[4][5]}benzodiazepines (PBDs), a subset of this class, are potent antitumor antibiotics.^{[1][3]}

Traditional synthetic routes to these complex scaffolds can be lengthy and lack modularity. The use of 1,4-benzodiazepine N-nitrosoamidines as key intermediates offers a strategic and efficient alternative.^{[4][6]} This approach activates the C2 position of the benzodiazepine core, transforming it into a reactive moiety that can be readily displaced by nucleophiles to build the third ring.^{[4][7]} This method provides a convergent and flexible pathway to diverse tricyclic systems like triazolo- and imidazo[1,2-a]^{[4][5]}benzodiazepines.^{[4][8]} For instance, this strategy

provides an effective alternative route to established drugs such as alprazolam and triazolam.
[4][6]

This document provides a detailed guide for researchers, outlining the mechanistic principles, step-by-step protocols, and critical safety considerations for the synthesis of tricyclic benzodiazepines via N-nitrosoamidine intermediates.

Mechanistic Insight: The Chemistry Behind the Transformation

The overall synthetic strategy involves two key transformations:

- Nitrosation of the Amidine: Formation of the reactive N-nitrosoamidine intermediate.
- Nucleophilic Displacement and Cyclization: Reaction with a dinucleophile followed by an acid-catalyzed intramolecular cyclization to form the final tricyclic product.

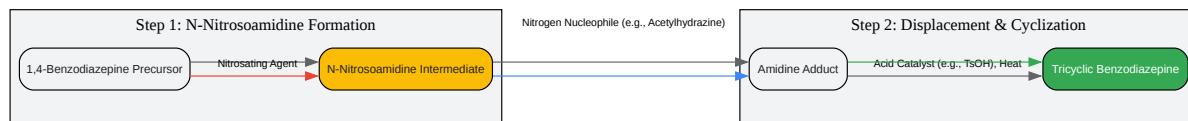
Formation of the N-Nitrosoamidine Intermediate

The process begins with a 1,4-benzodiazepine containing a secondary amide, which is first converted to an amidine. The subsequent nitrosation of the amidine is the crucial activation step. This transformation is typically achieved by treating the corresponding benzodiazepine with a nitrosating agent. The N-nitroso group is a potent electron-withdrawing group, which activates the amidine carbon for nucleophilic attack.

Intramolecular Cyclization Cascade

Once formed, the N-nitrosoamidine is a versatile intermediate.[4] The N-nitrosoamidine moiety can be replaced by treating it with various nitrogen nucleophiles, such as acetylhydrazine or aminoacetaldehyde dimethylacetal.[4][6][8] This displacement reaction forms a new, more complex amidine. The final tricyclic structure is then forged through an acid-catalyzed intramolecular cyclization, typically using an acid like p-toluenesulfonic acid (TsOH), which promotes the condensation and ring closure.[4][7]

The reaction pathway is visualized in the diagram below:

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Caption: Reaction mechanism for tricyclic benzodiazepine synthesis.

Experimental Protocols

Safety First: N-nitroso compounds are reasonably anticipated to be human carcinogens.[9][10] All manipulations involving N-nitrosoamidines or their precursors must be performed in a certified chemical fume hood.[9][11] Personal protective equipment (PPE), including double nitrile gloves, a lab coat, and safety glasses, is mandatory.[9] Consult safety data sheets (SDS) for all reagents before use.[5]

Protocol 1: General Procedure for the Synthesis of Imidazobenzodiazepines

This protocol details the synthesis of imidazo[1,2-a][4][5]benzodiazepines from a 1,4-benzodiazepine N-nitrosoamide intermediate.

Materials:

- N-nitrosoamide precursor (e.g., compound 4 in referenced literature)[4]
- Aminoacetaldehyde dimethyl acetal
- Toluene
- p-Toluenesulfonic acid (TsOH)
- Saturated sodium bicarbonate solution

- Dichloromethane (CH₂Cl₂)
- Ethyl acetate (EtOAc)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- Nucleophilic Displacement: In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the N-nitrosoamidine precursor (2 mmol) in aminoacetaldehyde dimethyl acetal (5 mL).^[7]
- Stir the solution at room temperature for 24 hours.^[7]
- Work-up 1: Quench the reaction by adding a saturated sodium bicarbonate solution (30 mL).^[4]
- Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).^[4]
- Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo.
- Cyclization: Redissolve the crude residue in toluene (10 mL).^[7]
- Add TsOH (0.76 g, 4 mmol) to the solution.^[7]
- Heat the resulting mixture to 80°C for 14 hours.^[7]
- Work-up 2: After cooling to room temperature, quench the reaction with a saturated sodium bicarbonate solution (30 mL).^[4]
- Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).^[4]
- Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo.^[7]
- Purification: Purify the crude product by column chromatography on silica gel using ethyl acetate as the eluent to afford the desired tricyclic imidazobenzodiazepine.^[7]

Protocol 2: Synthesis of Triazole-Fused 1,4-Benzodiazepines (Alprazolam/Triazolam Analogs)

This protocol outlines the synthesis of triazolo[1,2-a][4][5]benzodiazepines.

Materials:

- N-nitrosoamidine precursor (e.g., compound 4 in referenced literature)[4]
- Acetylhydrazine
- Dimethylformamide (DMF)
- p-Toluenesulfonic acid (TsOH)
- Saturated sodium bicarbonate solution
- Dichloromethane (CH₂Cl₂)
- Water

Procedure:

- Amidine Formation: In a suitable reaction vessel, treat the N-nitrosoamidine (1 equivalent) with acetylhydrazine.[4]
- Cyclization: After the initial reaction is complete (monitor by TLC), add dimethylformamide (DMF) as the solvent and a catalytic amount of TsOH.[4]
- Heat the reaction mixture. The exact temperature and time will depend on the specific substrate but can be optimized by monitoring the reaction progress.[4]
- Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated sodium bicarbonate solution and extract the product with CH₂Cl₂.[4]
- Wash the combined organic layers with water, dry over an anhydrous drying agent, and concentrate under reduced pressure.[4]

- Purification: Purify the resulting crude material via column chromatography to yield the pure triazole-fused 1,4-benzodiazepine.[4]

Data and Characterization

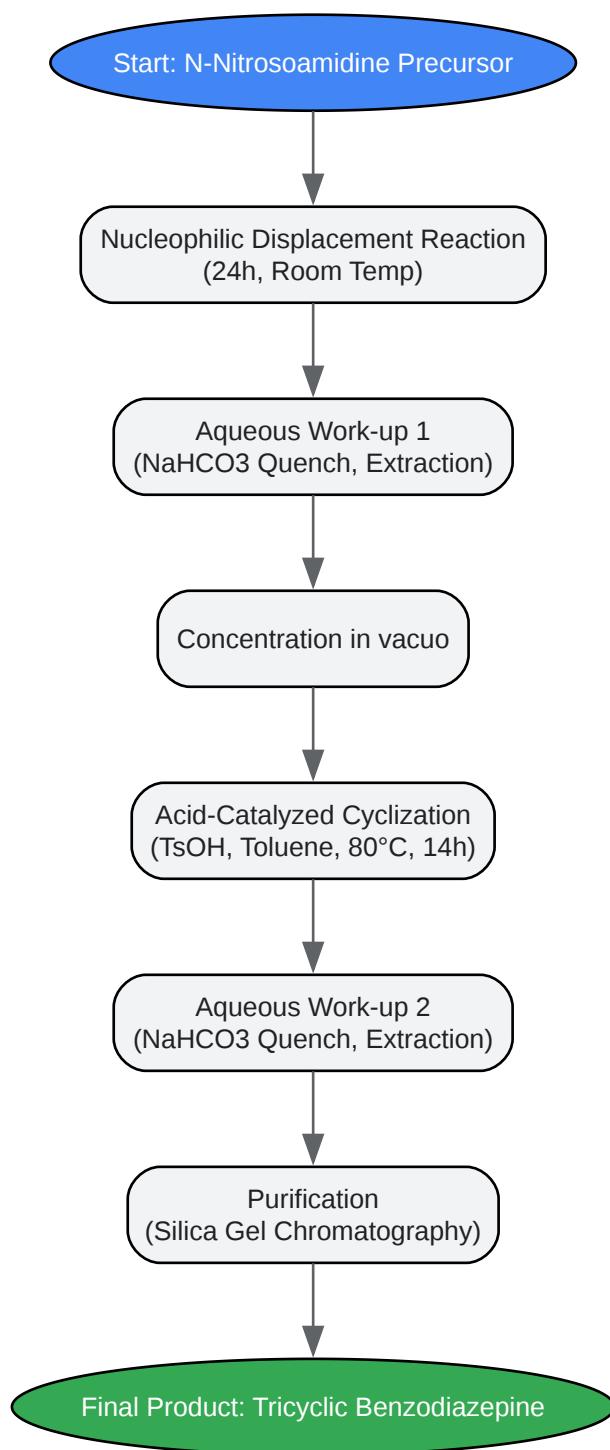
The successful synthesis of the intermediates and final products should be confirmed by standard analytical techniques.

Compound Type	1H NMR	13C NMR	Mass Spectrometry
N-Nitrosoamidine	Characteristic shifts for aromatic and benzodiazepine core protons.	Signals corresponding to the benzodiazepine scaffold and the amidine carbon.	Molecular ion peak [M+H] ⁺ corresponding to the expected mass.
Tricyclic Benzodiazepine	Appearance of new signals for the third heterocyclic ring and disappearance of intermediate signals.	New signals for the fused ring carbons.	Molecular ion peak [M+H] ⁺ confirming the mass of the final product.

Yields for these reactions are generally reported as moderate to good, depending on the specific substrates and reaction conditions employed.[4]

Workflow and Logic

The entire process, from starting material to the final purified product, follows a logical sequence of synthesis, work-up, and purification.



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Caption: General laboratory workflow for the synthesis.

Troubleshooting and Field Insights

- Low Yields in Cyclization: Incomplete conversion during the nucleophilic displacement can be a cause. Ensure the reaction runs for the full recommended time. For the cyclization step, ensure the TsOH is fresh and the solvent is anhydrous, as water can interfere with the acid catalyst.
- Side Product Formation: The N-nitrosoamidine intermediate can be sensitive. It is often best to use it directly in the next step without prolonged storage. If side products are observed, optimizing the reaction temperature for the cyclization may be necessary.
- Purification Challenges: The polarity of the final tricyclic products can vary significantly. A gradient elution during column chromatography may be required for effective separation from starting materials and byproducts.

Safety and Handling of N-Nitroso Compounds

N-nitroso compounds are a class of potent carcinogens, and exposure should be minimized.

[\[10\]](#)[\[12\]](#)

- Engineering Controls: Always handle N-nitroso compounds and their volatile precursors in a certified chemical fume hood to prevent inhalation.[\[9\]](#)[\[11\]](#)
- Personal Protective Equipment (PPE): Wear double nitrile gloves, a chemically resistant lab coat, and CSA-approved safety glasses.[\[9\]](#) Ensure no skin is exposed between the glove and the sleeve.[\[9\]](#)
- Waste Disposal: All contaminated waste (gloves, pipette tips, glassware) must be disposed of as hazardous chemical waste according to your institution's specific guidelines.
- Exposure Response: In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes.[\[11\]](#) If inhaled, move to fresh air immediately.[\[11\]](#)[\[12\]](#) In all cases of exposure, seek prompt medical attention.[\[12\]](#)

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